molecular formula C4F12Ge B14628935 Tetrakis(trifluoromethyl)germane CAS No. 55642-43-8

Tetrakis(trifluoromethyl)germane

Katalognummer: B14628935
CAS-Nummer: 55642-43-8
Molekulargewicht: 348.65 g/mol
InChI-Schlüssel: OCLQUZDHPJUDOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrakis(trifluoromethyl)germane is a chemical compound with the formula C₄F₁₂Ge. It is a germanium-based compound where four trifluoromethyl groups are bonded to a central germanium atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrakis(trifluoromethyl)germane can be synthesized through the controlled reaction of elemental fluorine with tetramethylgermanium. This method preserves the metal-carbon bonds during direct fluorination . The reaction conditions typically involve the use of elemental fluorine under controlled environments to ensure the stability of the resulting compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require precise control of reaction conditions and the use of specialized equipment to handle the reactive fluorine gas safely.

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(trifluoromethyl)germane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although detailed mechanisms and conditions are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong oxidizing agents and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Tetrakis(trifluoromethyl)germane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which tetrakis(trifluoromethyl)germane exerts its effects involves the interaction of the trifluoromethyl groups with other molecules. These interactions can lead to the formation of new bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetrakis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts different chemical properties compared to its silicon and phosphorus analogs. This uniqueness makes it valuable for specific applications where germanium’s properties are advantageous.

Eigenschaften

CAS-Nummer

55642-43-8

Molekularformel

C4F12Ge

Molekulargewicht

348.65 g/mol

IUPAC-Name

tetrakis(trifluoromethyl)germane

InChI

InChI=1S/C4F12Ge/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16

InChI-Schlüssel

OCLQUZDHPJUDOT-UHFFFAOYSA-N

Kanonische SMILES

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.